molecular formula C13H14N2O3 B7472994 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione

3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione

Cat. No. B7472994
M. Wt: 246.26 g/mol
InChI Key: MGHDPXUCCWSVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione, also known as Mepyr, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects
3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antitumor activity, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is its high purity, which allows for accurate and reproducible experiments. However, one limitation of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is its low solubility in water, which can make it difficult to work with in certain applications. Additionally, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is relatively expensive compared to other compounds, which may limit its accessibility for some researchers.

Future Directions

There are many potential future directions for research on 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione. One possible direction is the development of new anticancer drugs based on the structure of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione. Another direction is the investigation of the anti-inflammatory and antioxidant properties of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione for the treatment of various diseases. Additionally, the synthesis of new materials based on 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione could have potential applications in the field of material science. Overall, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate, followed by cyclization with urea and acid catalysis. The resulting product is then purified through recrystallization to yield 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione in high purity.

Scientific Research Applications

3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In material science, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been used as a versatile reagent for the preparation of various compounds.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-14-8-7-12(16)15(13(14)17)9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHDPXUCCWSVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)N(C1=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione

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